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molecular formula C6H11NO2 B1397134 3-(Aminomethyl)cyclobutanecarboxylic acid CAS No. 1310729-95-3

3-(Aminomethyl)cyclobutanecarboxylic acid

Cat. No. B1397134
M. Wt: 129.16 g/mol
InChI Key: INKSBOBJGZMVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a flask charged with 10% palladium on carbon (0.20 g, 0.19 mmol) was added a solution of benzyl 3-(azidomethyl)cyclobutanecarboxylate (2.00 g, 8.15 mmol, prepared using IIII from benzyl 3-(hydroxymethyl)cyclobutanecarboxylate (Parkway Scientific), JJJJ with sodium azide) in MeOH (100 mL). The reaction mixture was sparged with hydrogen and an atmosphere of hydrogen was maintained via a balloon. The reaction mixture was stirred for about 4 h at ambient temperature and then was filtered through a pad of Celite®, washed with MeOH and concentrated in vacuo to give the crude 3-(aminomethyl)cyclobutanecarboxylic acid (1.08 g, 100%) which was used without further purification: LC/MS (Table 1, Method r) Rt=2.41 min (ELSD); MS m/z: 130 (M+H)+.
Name
benzyl 3-(azidomethyl)cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]1[CH2:8][CH:7]([C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH2:6]1)=[N+]=[N-]>[Pd].CO>[NH2:1][CH2:4][CH:5]1[CH2:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6]1

Inputs

Step One
Name
benzyl 3-(azidomethyl)cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1CC(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sparged with hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
an atmosphere of hydrogen was maintained via a balloon
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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